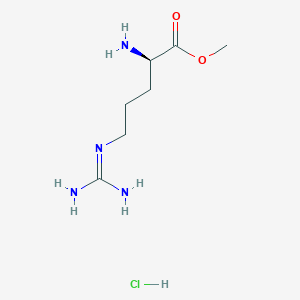

D-Arginine methyl ester hydrochloride

Descripción

Contextual Significance as a Protected Amino Acid Derivative

In chemical synthesis, particularly in peptide chemistry, a "protected" amino acid is one where one or more of its reactive functional groups are temporarily blocked by a chemical moiety known as a protecting group. D-Arginine methyl ester hydrochloride is an example of a C-terminally protected amino acid, where the carboxylic acid group is masked as a methyl ester. This protection is fundamentally important as it prevents the carboxyl group from participating in unintended side reactions during the formation of a peptide bond at the amino group.

The guanidino group in the arginine side chain is strongly basic, which can complicate synthetic procedures. nih.gov Protecting the carboxyl group as a methyl ester allows for specific and controlled coupling reactions, a cornerstone of peptide synthesis. nih.govuoa.gr Without such protection, chemists would face significant challenges in creating polypeptide chains in a predetermined sequence, leading to a mixture of unwanted byproducts. nih.gov The hydrochloride salt form of the compound further improves its handling characteristics, such as solubility in various solvents used in synthesis.

Role in Biochemical and Peptide Chemistry Research

The utility of D-Arginine methyl ester hydrochloride in research is multifaceted, spanning from its use as a fundamental building block to its application in physiological studies.

In peptide chemistry , the compound is used to incorporate the D-arginine residue into synthetic peptides. Peptides containing D-amino acids are of significant interest because they are generally more resistant to degradation by proteases—enzymes that typically recognize and cleave peptide bonds between L-amino acids. This enhanced stability makes such peptides valuable candidates for therapeutic drug development, as it can prolong their half-life and activity in vivo.

In biochemical and pharmacological research , arginine derivatives are crucial for studying the nitric oxide (NO) pathway. chemimpex.comchemimpex.com While the related compound Nω-Nitro-L-arginine methyl ester (L-NAME) is a well-known inhibitor of nitric oxide synthase (NOS), D-arginine derivatives can serve as important controls or precursors in such studies. chemimpex.comscience.govresearcher.life Researchers utilize these compounds to investigate the physiological roles of nitric oxide in processes like vasodilation, neurotransmission, and immune responses. chemimpex.com For instance, they are employed in studies exploring treatments for hypertension and various cardiovascular disorders. chemimpex.comchemimpex.com Furthermore, the dextrorotary (D-) form of arginine is not a substrate for the same enzymatic pathways as the natural L-form, making it a useful tool for distinguishing between enzymatic and non-enzymatic reactions in biological systems. google.com

Other arginine methyl ester derivatives, such as N-alpha-Tosyl-L-arginine methyl ester (TAME), are widely used as synthetic substrates for serine proteases like trypsin and thrombin, allowing researchers to assay the activity of these enzymes. caymanchem.comsigmaaldrich.com

Historical Perspective of its Research Utility

The use of protected amino acids, including ester derivatives, has been fundamental to the advancement of peptide synthesis. The complex and highly basic nature of arginine's guanido group presented formidable challenges for early peptide chemists. uoa.gr The development of methods to protect arginine's functional groups was a critical step in enabling the synthesis of arginine-containing peptides. uoa.gr

Early research demonstrated the utility of methyl and benzyl (B1604629) esters of arginine as valuable intermediates for building peptide chains via mixed carbonic-carboxylic acid anhydride (B1165640) procedures. uoa.gr This established the principle of using carboxyl-protected arginine derivatives to control the synthesis process. Over time, as solid-phase peptide synthesis (SPPS) became the dominant methodology, the need for a variety of robust protecting groups for arginine's side chain and its carboxyl terminus grew. nih.gov

Furthermore, the utility of arginine methyl esters in enzymology has a long history. For example, N-alpha-Tosyl-L-arginine methyl ester (TAME) was established as a substrate for determining the activity of enzymes like chymotrypsin, trypsin, and thrombin in a spectrophotometric assay described as early as 1959. caymanchem.comsigmaaldrich.com This highlights the long-standing importance of such derivatives as standard reagents in biochemical laboratories.

Data Tables

Table 1: Chemical Properties of D-Arginine Methyl Ester Dihydrochloride (B599025)

| Property | Value |

| CAS Number | 78851-84-0 |

| Molecular Formula | C₇H₁₆N₄O₂ · 2HCl |

| Molecular Weight | 261.15 g/mol |

| Synonyms | Methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride fishersci.ca |

| Form | Solid / Powder |

| Stereochemistry | D-configuration |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVHMRBXIJTLBM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of D Arginine Methyl Ester Hydrochloride

Direct Esterification Methods for Amino Acid Methyl Esters

The most direct route to D-arginine methyl ester hydrochloride involves the esterification of D-arginine. This transformation is typically achieved under acidic conditions, which facilitate the reaction of the carboxylic acid with methanol (B129727) while also protecting the amino groups as their hydrochloride salts.

A highly efficient and convenient method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol. prepchem.comnih.gov This approach has gained favor due to its mild reaction conditions and operational simplicity compared to traditional methods. prepchem.com

The reaction proceeds by adding TMSCl to a suspension of the amino acid in methanol at room temperature. prepchem.com The TMSCl reacts with methanol to generate hydrochloric acid in situ, which catalyzes the esterification. This method avoids the use of corrosive reagents like thionyl chloride or bubbling HCl gas through the reaction mixture. prepchem.comnih.gov The procedure is generally applicable to a wide range of amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. prepchem.com After the reaction is complete, typically monitored by thin-layer chromatography (TLC), the solvent is evaporated to yield the final product. prepchem.com

Table 1: Comparison of TMSCl/Methanol Method with Other Esterification Systems

| Amino Acid | Reagent System | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| L-Arginine | TMSCl/MeOH | 24 | 97 | nih.gov |

| L-Arginine | HCl/MeOH | - | 62 | nih.gov |

| L-Tryptophan | TMSCl/MeOH | 12 | 94 | nih.gov |

| L-Tryptophan | Thionyl chloride/MeOH | - | 93 | nih.gov |

| L-Serine | TMSCl/MeOH | 12 | 98 | nih.gov |

Classic acid-catalyzed esterification, often referred to as Fischer esterification, is a well-established method for synthesizing amino acid methyl esters. These approaches typically involve heating the amino acid in methanol in the presence of a strong acid catalyst.

One common variant uses thionyl chloride (SOCl₂) as the acid source. rsc.org Thionyl chloride reacts with methanol to produce methyl sulfite (B76179) and HCl, with the in situ generated HCl acting as the catalyst for the esterification. This method requires careful temperature control, often starting at low temperatures (0 °C) during the addition of thionyl chloride before heating to reflux. rsc.orgpeptide.com

Alternatively, anhydrous HCl gas can be bubbled directly into methanol containing the amino acid, followed by refluxing the mixture. nih.gov While effective, this method can be operationally cumbersome. Sulfuric acid can also be employed as a catalyst. prepchem.com These methods, although widely used, often involve harsh conditions and more tedious workup procedures compared to the trimethylchlorosilane-mediated approach. prepchem.com

Synthesis of D-Arginine Methyl Ester Hydrochloride Derivatives

D-Arginine methyl ester hydrochloride serves as a versatile starting material for the synthesis of more complex molecules, including modified peptides and enzyme inhibitors.

The α-amino group of D-arginine methyl ester can be selectively acylated to produce N-acylated derivatives. A common example is the synthesis of N-acetyl D-arginine methyl ester. This reaction is typically performed by treating D-arginine methyl ester hydrochloride with an acylating agent, such as acetic anhydride (B1165640), in the presence of a base to neutralize the hydrochloride salt and scavenge the acid byproduct. prepchem.com Triethylamine is a commonly used base for this purpose. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at a controlled temperature to ensure selective Nα-acylation. prepchem.com

Table 2: Example Protocol for N-Acetylation

| Reactant 1 | Reactant 2 | Base | Solvent | Key Step | Product | Reference |

|---|

A significant derivative is Nω-Nitro-D-arginine methyl ester, where one of the nitrogen atoms of the guanidino side chain is nitrated. The L-enantiomer, Nω-Nitro-L-arginine methyl ester (L-NAME), is extensively studied as an inhibitor of nitric oxide synthase (NOS). nih.govsigmaaldrich.commedchemexpress.com The synthesis of such derivatives involves the nitration of the arginine side chain, a reaction that is typically performed on the protected amino acid before the final deprotection and esterification steps. The resulting Nω-nitro derivative is often used as its hydrochloride salt to improve solubility and handling. mpbio.comtcichemicals.com L-NAME itself is considered a prodrug that requires hydrolysis of the methyl ester to the free acid, Nω-Nitro-L-arginine (L-NOARG), for its full inhibitory activity. nih.govmedchemexpress.com

D-Arginine methyl ester hydrochloride is a valuable building block in peptide synthesis. The methyl ester serves as a protecting group for the C-terminus, preventing its participation in the amide bond formation during a coupling step. masterorganicchemistry.com For incorporation into a growing peptide chain, the α-amino group must be protected, commonly with an Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) group.

Furthermore, the highly basic and nucleophilic guanidino group on the arginine side chain often requires its own protection to prevent side reactions. nih.gov Common protecting groups for the guanidino function in Fmoc-based solid-phase peptide synthesis (SPPS) include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). peptide.comnih.gov In some strategies, the arginine can be used with the guanidinium (B1211019) group protected simply as its hydrochloride salt (e.g., Fmoc-Arg(HCl)-OH), though this requires specific coupling conditions to ensure efficiency. rsc.org After the peptide sequence is assembled, the methyl ester and all side-chain protecting groups are removed in a final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| D-Arginine methyl ester hydrochloride | - |

| Trimethylchlorosilane | TMSCl |

| Thionyl chloride | SOCl₂ |

| N-acetyl D-arginine methyl ester | - |

| Acetic anhydride | - |

| Triethylamine | - |

| Dimethylformamide | DMF |

| Nω-Nitro-D-arginine methyl ester | D-NAME |

| Nω-Nitro-L-arginine methyl ester | L-NAME |

| Nω-Nitro-L-arginine | L-NOARG |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |

| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc |

| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr |

Biochemical Interactions and Enzymatic Studies Involving D Arginine Methyl Ester Hydrochloride

Investigations into Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for synthesizing nitric oxide (NO), a critical signaling molecule, from the substrate L-arginine. wikipedia.orgnih.gov There are three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). proteopedia.orgrndsystems.com The inhibition of these enzymes is a key area of pharmacological research.

Comparative Analysis with L-NAME (Nω-Nitro-L-Arginine Methyl Ester) Enantiomer

The inhibitory effects on NOS are highly stereospecific, a fact clearly demonstrated when comparing Nω-Nitro-L-arginine methyl ester (L-NAME) with its D-enantiomer, Nω-Nitro-D-arginine methyl ester (D-NAME). L-NAME is a well-established, potent inhibitor of NOS. ahajournals.orgnih.gov It functions as a prodrug, meaning it is converted in the body into a more active compound. nih.govnih.gov Specifically, L-NAME is hydrolyzed by esterases into Nω-nitro-L-arginine (L-NOARG), which is a powerful inhibitor of all NOS isoforms. nih.govnih.gov

In stark contrast, D-NAME is consistently shown to be an ineffective or very weak inhibitor of NOS. nih.gov In studies where L-NAME produces significant physiological effects, such as increasing blood pressure by blocking NO production, the administration of D-NAME at similar concentrations has no such effect. nih.gov This demonstrates that the enzymatic pocket of NOS is structured to specifically recognize and bind the L-arginine configuration. The effects of L-NAME can be reversed by the addition of excess L-arginine, the natural substrate for the enzyme, but not by D-arginine, further highlighting this stereoselectivity. nih.gov

Mechanistic Insights into NOS Isoform Interactions (e.g., Endothelial, Neuronal, Inducible NOS)

L-NAME is recognized as a non-selective inhibitor, meaning it acts on all three major NOS isoforms. nih.gov However, it exhibits some preference among them. For instance, L-NAME has been reported to have a higher affinity for eNOS and nNOS compared to iNOS. nih.gov The active form, L-NOARG, also shows preferential inhibition. nih.gov

Given that D-NAME shows little to no inhibitory activity, it does not significantly interact with the active sites of any of the NOS isoforms (eNOS, nNOS, or iNOS). nih.gov Its use in research is primarily as a negative control to confirm that the observed effects of L-NAME are due to specific inhibition of the L-arginine pathway and not some non-specific chemical effect. nih.gov

Competitive Inhibition Kinetics and Binding Studies

The inhibition of NOS by L-NAME and its active metabolite L-NOARG is competitive with the substrate L-arginine. nih.govsigmaaldrich.com This means they bind to the same active site on the enzyme that L-arginine binds to, preventing the synthesis of nitric oxide. nih.gov Kinetic studies have quantified the inhibitory potency of L-NAME. Freshly dissolved L-NAME is a relatively modest inhibitor, but its potency increases over time as it is hydrolyzed to the more active L-NOARG. nih.gov For example, one study noted that freshly dissolved L-NAME had an IC₅₀ (concentration required to inhibit 50% of enzyme activity) of 70 µM against purified brain NOS, whereas L-NOARG had an IC₅₀ of 1.4 µM, making it 50 times more potent. nih.gov

Due to its ineffectiveness, detailed kinetic studies on D-NAME are scarce. As a non-inhibitor, it does not effectively compete with L-arginine for binding to the NOS active site. Its primary role in binding studies is to serve as a baseline, confirming the specificity of the interaction with the L-enantiomer. nih.gov

| Compound | Target | Type of Inhibition | Potency / Key Findings | References |

|---|---|---|---|---|

| L-NAME (Nω-Nitro-L-Arginine Methyl Ester) | All NOS isoforms (eNOS, nNOS, iNOS) | Competitive (Prodrug) | Acts as a prodrug, hydrolyzed to the more potent L-NOARG. IC₅₀ for eNOS is ~500 nM. | nih.govnih.govsigmaaldrich.com |

| D-NAME (Nω-Nitro-D-Arginine Methyl Ester) | All NOS isoforms (eNOS, nNOS, iNOS) | Ineffective / No significant inhibition | Used as a negative control; does not significantly inhibit NOS activity. | nih.gov |

| L-NOARG (Nω-Nitro-L-Arginine) | All NOS isoforms (eNOS, nNOS, iNOS) | Competitive (Active Inhibitor) | Highly potent inhibitor. IC₅₀ for brain NOS is ~1.4 µM. | nih.gov |

Exploration of Other Enzyme System Interactions

While the primary focus of arginine esters in this context is NOS, they can interact with other enzyme systems. For instance, some arginine analogues with alkyl ester modifications have been found to act as antagonists at muscarinic receptors, an effect separate from their NOS inhibition. ahajournals.org

Impact on Peroxisomal Enzyme Activities

The current body of scientific literature provides limited direct evidence regarding the specific impact of D-Arginine methyl ester hydrochloride on peroxisomal enzyme activities. However, studies have shown that L-arginine itself can improve peroxisome biogenesis and function in cultured cells from patients with certain peroxisomal disorders, possibly by acting as a chemical chaperone or by stimulating nitric oxide production. nih.gov Whether the D-enantiomer or its methyl ester derivative shares these properties or has any direct effect on peroxisomal enzymes remains an area for further investigation.

Role as a Substrate or Precursor in Biochemical Reactions

In biochemical reactions, the utility of a molecule as a substrate or precursor is often highly dependent on its stereochemistry. L-arginine and its derivatives, like L-arginine methyl ester, serve as substrates for enzymes such as nitric oxide synthase. biosynth.com

D-Arginine methyl ester hydrochloride is not a substrate for NOS. However, like other amino acid esters, it can be used as a precursor or building block in the chemical synthesis of various pharmaceutical compounds. biosynth.com Its ester group makes it a useful intermediate in peptide synthesis and other organic chemistry applications where protection of the carboxylic acid group of the amino acid is required. Furthermore, various arginine esters are known to be substrates for enzymes like lipases, which can hydrolyze the ester bond. acs.org For example, Nα-p-Tosyl-L-arginine methyl ester (TAME) is a well-known substrate used to measure the activity of serine proteases such as trypsin and thrombin. mdpi.com The extent to which the D-enantiomer acts as a substrate for these other enzyme classes is less characterized but is expected to be significantly lower than the L-form.

Applications As a Research Probe and Biochemical Tool

Elucidation of Nitric Oxide Pathways in Cellular and Tissue Models

Nitric oxide is a critical signaling molecule produced from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). nih.govresearchgate.net This pathway is fundamental to numerous physiological processes, including the regulation of vascular tone and neurotransmission. nih.govresearchgate.net Researchers use arginine derivatives to probe this pathway. Since NOS is stereospecific for L-arginine, D-arginine and its derivatives, like D-arginine methyl ester hydrochloride, are not substrates for the enzyme. nih.govnih.gov This property allows them to be used to verify that an observed biological effect is specifically mediated by the NOS pathway.

A study investigating antinociception (pain reduction) in mice used both L-arginine and D-arginine to test the mechanism of the NOS inhibitor L-NAME. The results showed that L-arginine could reverse the effects of L-NAME, but D-arginine could not, confirming that the observed effects were specific to the L-arginine-NO pathway. nih.gov

Interestingly, some research suggests that D-arginine can stimulate NO production through a mechanism independent of being a direct substrate for NOS, possibly by acting as a ligand on membrane receptors that then activate NO synthesis. nih.gov This highlights the compound's utility in uncovering more complex, non-canonical signaling pathways.

In vitro assays are essential for quantifying the production of nitric oxide in biological samples. A common method involves measuring the stable end-products of NO, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), often using a Griess reaction. nih.gov In such assays, D-arginine derivatives serve as crucial negative controls. For instance, in studies on human umbilical vein endothelial cells, D-arginine was used to demonstrate that NO production could be activated through a non-substrate mechanism, as it still initiated NO synthesis, which was blockable by specific receptor antagonists. nih.gov This confirmed that the effect was not due to D-arginine acting as a direct fuel for the NOS enzyme but through a separate signaling cascade. nih.gov

In another example, studies on Staphylococcus aureus showed that L-arginine methyl ester could induce NOS activity. nih.gov While this study focused on the L-isomer, a similar experimental design using D-arginine methyl ester would help determine if the induction mechanism is stereospecific.

Isolated organ bath experiments allow researchers to study physiological responses in a controlled environment, free from systemic influences. nih.gov In these settings, D-arginine and its derivatives are used to confirm the role of the endothelium-derived NO pathway. For example, in studies of rat aortic rings, the relaxation caused by certain agents can be tested in the presence of L-NAME (an L-arginine analog that inhibits NOS). nih.gov The inability of D-NAME (the D-isomer counterpart) to produce the same inhibition confirms that the effect is specific to the L-arginine pathway. nih.gov

Research on rat bladders subjected to ischemia-reperfusion injury used the NOS inhibitor L-NAME to evaluate the role of nitric oxide in apoptosis. capes.gov.br The specificity of L-NAME's effects could be validated by showing a lack of effect with D-NAME in a similar setup.

| Experimental Model | Compound Used | Key Finding | Reference |

|---|---|---|---|

| Mouse Formalin Test | D-Arginine | Did not reverse the antinociceptive effect of L-NAME, confirming the pathway's stereospecificity. | nih.gov |

| Human Endothelial Cells (HUVECs) | D-Arginine | Activated cellular NO production, suggesting a receptor-mediated, non-substrate-dependent pathway. | nih.gov |

| Rat Aortic Rings | D-NAME | Used as a negative control to show that relaxation reversal by L-NAME was specific to NOS inhibition. | nih.gov |

In cell culture studies, D-arginine methyl ester and related compounds help dissect complex signaling cascades. The L-arginine/NO pathway is known to influence protein synthesis through the mTOR signaling pathway. nih.gov L-NAME is often used to block this pathway to confirm NO's involvement. nih.gov The use of D-NAME as a control would ensure that the observed effects are not due to non-specific interactions of the inhibitor.

Furthermore, research has shown that some arginine derivatives, particularly alkyl esters like L-NAME, can act as muscarinic receptor antagonists, an effect independent of NOS inhibition. researchgate.net Using D-NAME, which would likely have different or no activity at these receptors, helps researchers differentiate between effects caused by NOS inhibition and those caused by off-target receptor blockade. researchgate.net

Utility in Peptide Synthesis and Modification

D-Arginine methyl ester hydrochloride is a valuable reagent in synthetic chemistry, particularly for creating peptides with unique properties. chemimpex.commdpi.com The "D" configuration makes the resulting peptide resistant to degradation by proteases, which typically recognize only L-amino acids. The methyl ester group serves as a protecting group for the carboxylic acid, preventing it from reacting while the amino group is coupled to a growing peptide chain. masterorganicchemistry.com

The compound is used as a foundational block for constructing dipeptides and peptidomimetics (molecules that mimic the structure of peptides). nih.govnih.gov Incorporating D-amino acids is a common strategy to enhance the stability and bioavailability of peptide-based drugs. mdpi.com The synthesis of D-amino acid-containing dipeptides can be achieved through various enzymatic and chemical methods where protected amino acids like D-arginine methyl ester are crucial starting materials. nih.gov These building blocks allow for the creation of novel peptide structures with tailored properties, such as increased lipophilicity to improve membrane permeability. mdpi.com

Functional Studies in Complex Biological Systems (Mechanistic Ex Vivo and In Vitro Applications)

D-Arginine methyl ester hydrochloride serves as a critical tool in ex vivo and in vitro functional studies to elucidate the stereospecificity and mechanisms of nitric oxide (NO) synthesis and other arginine-dependent pathways. Its primary role in such research is often as a negative control to its L-enantiomer, L-arginine, and its derivatives, which are the natural substrates for nitric oxide synthase (NOS). The differential effects observed between the L- and D-isomers in complex biological systems provide valuable insights into the specific enzymatic and transport processes involved.

In studies of vascular function, D-arginine and its esters have been used to demonstrate the stereospecificity of NO-mediated vasodilation. For instance, in studies on rat pial vessel diameter, L-arginine administration led to significant vasodilation, whereas D-arginine had no such effect, underscoring that the vasodilation is a result of L-arginine metabolism by NOS. ahajournals.org Similarly, research on renal blood flow in anesthetized rats has shown that bolus intravenous doses of L-arginine cause dose-dependent increases in renal blood flow, an effect that was absent with the administration of D-arginine. ahajournals.org This highlights the specific role of the L-isomer in promoting renal vasodilation through the NO pathway.

Further mechanistic insights come from in vitro studies on endothelial cells. Bovine aortic endothelial cells cultured in a medium where L-arginine was replaced with D-arginine were unable to produce endothelium-derived nitric oxide. nih.gov However, some studies suggest that D-arginine is not entirely inert and may have biological effects independent of NOS. For example, it has been observed that D-arginine can activate cellular NO production through a receptor-mediated mechanism that does not involve it acting as a substrate for eNOS. pnas.org Additionally, some NO-independent vasodilatory effects of D-arginine have been reported in human hand dorsal veins. researchgate.net

The following table summarizes key findings from comparative studies using L-arginine derivatives and their D-enantiomers in various ex vivo and in vitro models, illustrating the utility of D-Arginine methyl ester hydrochloride and related D-isomers as research probes.

Table 1: Comparative Functional Effects of L-Arginine and D-Arginine in Biological Systems

| Biological System/Model | L-Arginine Effect | D-Arginine Effect | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Rat Pial Vessels (in vivo) | Increased vessel diameter (vasodilation) | No significant change in vessel diameter | Demonstrates stereospecificity of NO-mediated vasodilation. | ahajournals.org |

| Anesthetized Rat Kidney (in vivo) | Dose-dependent increase in renal blood flow | Ineffective in causing renal vasodilation | Confirms the specific role of the L-isomer in renal vasodilation. | ahajournals.org |

| Bovine Aortic Endothelial Cells (in vitro) | Substrate for nitric oxide production | Did not support nitric oxide generation | Highlights the stereospecific substrate requirement of endothelial nitric oxide synthase. | nih.gov |

| Endothelial Cells (in vitro) | Activates NO synthesis as a substrate for eNOS | Activates NO synthesis via a receptor-mediated pathway, not as a substrate | Suggests a non-substrate-based mechanism for D-arginine to influence NO production. | pnas.org |

| Human Hand Dorsal Vein (in vivo) | Vasodilation | Vasodilation | Indicates a potential nitric oxide-independent mechanism of action for arginine-induced vasodilation. | researchgate.net |

Analytical and Spectroscopic Characterization for Research Purposes

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of D-Arginine methyl ester dihydrochloride (B599025) and quantifying it in various mixtures. The technique separates the compound from potential impurities, such as starting materials, byproducts from synthesis, or degradants. Research-grade suppliers of D-Arginine methyl ester dihydrochloride consistently use HPLC to certify the purity of their material, with typical specifications being greater than 98.0% or 99.0%. chemimpex.comqtonics.comtcichemicals.comruifuchem.com

In a recent study, derivatives of D-Arginine methyl ester were analyzed using Ultrahigh Performance Liquid Chromatography (UHPLC), a high-resolution variant of HPLC, coupled with a C18 reverse-phase column. acs.org This setup is common for polar molecules like arginine derivatives, where a polar mobile phase is used to elute the compound. The resulting chromatogram provides a quantitative measure of purity by comparing the area of the peak corresponding to D-Arginine methyl ester dihydrochloride against the total area of all peaks.

Table 1: HPLC Purity Specifications for D-Arginine Methyl Ester Dihydrochloride

| Supplier Type | Typical Purity Specification | Analysis Method Reference |

|---|---|---|

| Chemical Supplier A | ≥ 99% | HPLC chemimpex.comqtonics.com |

| Chemical Supplier B | >98.0% | HPLC, Titration, Nitrogen tcichemicals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of D-Arginine methyl ester dihydrochloride. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular framework by mapping the chemical environment of each atom.

While a complete spectral assignment for the isolated compound is not commonly published, research involving the synthesis of more complex molecules from D-Arginine methyl ester provides insight into its characteristic spectral features. In a 2024 study, the D-arginine methyl ester moiety, when incorporated into a larger glycolipid structure, exhibited key identifiable signals. acs.org The proton (¹H) NMR signals for the ester and backbone protons were observed at chemical shifts (δ) of approximately 3.62 ppm (methyl ester, -OCH₃) and 4.38 ppm (alpha-proton, α-CH). acs.org The corresponding carbon (¹³C) NMR signals appeared around δ = 51.61-51.77 ppm (methyl ester carbon and alpha-carbon) and δ = 172.55-172.68 ppm (carbonyl carbon of the ester). acs.org The presence and specific location of these peaks confirm the successful incorporation and integrity of the D-Arginine methyl ester structure. acs.orgresearchgate.net

Table 2: Characteristic NMR Chemical Shifts for the D-Arginine Methyl Ester Moiety

| Nucleus | Atom/Group | Approximate Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| ¹H | Methyl Ester (-OCH₃) | 3.62 | acs.org |

| ¹H | Alpha-Proton (α-CH) | 4.38 | acs.org |

| ¹³C | Methyl Ester Carbon | 51.61 | acs.org |

| ¹³C | Alpha-Carbon | 51.77 | acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of D-Arginine methyl ester dihydrochloride and to corroborate its structure through fragmentation analysis. The molecular weight of the dihydrochloride salt is 261.15 g/mol . sigmaaldrich.comsigmaaldrich.com In MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.

Techniques such as Ultrahigh Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) are employed for the characterization of arginine derivatives. acs.org This method provides a highly accurate mass measurement, confirming the elemental composition of the molecule. Further fragmentation of the molecular ion within the mass spectrometer yields a unique pattern of smaller ions, which can be analyzed to verify the connectivity of the atoms within the D-Arginine methyl ester structure. Patents describing analytical methods for arginine derivatives also specify mass detection as a suitable technique for characterization and quantification. epo.orggoogle.com

Optical Rotation and Stereochemical Purity Assessment

The stereochemistry of D-Arginine methyl ester dihydrochloride is a critical quality attribute, as the biological effects of D-amino acid derivatives are often distinct from their natural L-enantiomers. Optical rotation measurement, or polarimetry, is the primary method for confirming the compound's stereochemical identity and assessing its purity.

D-Arginine methyl ester is dextrorotatory's enantiomer and thus exhibits a negative specific rotation. Published data from multiple suppliers consistently report the specific rotation ([α]D) for the D-enantiomer to be approximately -21°. chemimpex.comqtonics.comvwr.com This is measured at a concentration of 2.5 g/100 mL in methanol (B129727) at 20°C using the sodium D-line (589 nm). chemimpex.comqtonics.com In contrast, the L-enantiomer (L-Arginine methyl ester dihydrochloride) has a specific rotation of +21°. sigmaaldrich.com A measured value close to -21° provides strong evidence that the sample is the D-enantiomer and is substantially free from its L-counterpart.

Table 3: Optical Rotation Data for Arginine Methyl Ester Dihydrochloride Enantiomers

| Compound | CAS Number | Specific Rotation ([α]²⁰/D) | Conditions | Source |

|---|---|---|---|---|

| D-Arginine methyl ester dihydrochloride | 78851-84-0 | -21.0 ± 1° | c = 2.5 in MeOH | chemimpex.comqtonics.com |

Spectrophotometric and Other Quantification Methods

In addition to HPLC, other methods can be employed for the quantification and purity assessment of D-Arginine methyl ester dihydrochloride and related compounds. Titration is a classic analytical technique often used to determine the purity of acidic or basic compounds. For arginine derivatives, which contain multiple basic groups, acid-base titration can provide a purity value. Supplier analysis reports sometimes indicate purity determined by titration, often denoted by "(T)". tcichemicals.com

Spectrophotometric methods, which measure the absorption of light, can also be adapted for quantification. For instance, the anthrone-sulfuric acid method is a colorimetric assay used to quantify carbohydrates that are sometimes conjugated with arginine derivatives. acs.org Although not a direct measure of the arginine moiety itself, it demonstrates the utility of spectrophotometry in analyzing related conjugates. Furthermore, patents covering the analysis of arginine derivatives mention spectroscopy as a viable detection method. epo.orggoogle.com Elemental analysis, specifically measuring the nitrogen content (denoted by "(N)"), is another method used to confirm the purity and identity of nitrogen-rich compounds like arginine derivatives. tcichemicals.comvwr.com

Structural and Theoretical Investigations

X-Ray Crystallography for Solid-State Structure Determination

A thorough search of the scientific literature did not yield any specific studies on the X-ray crystallographic analysis of D-Arginine methyl ester hydrochloride. While crystallographic data for related compounds, such as N-α-acetyl-L-arginine-methyl ester hydrochloride, are available, the precise solid-state structure, including bond lengths, bond angles, and crystal packing of the D-enantiomer of arginine methyl ester hydrochloride, remains to be experimentally determined and reported.

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental crystallographic data, computational chemistry and molecular modeling serve as powerful tools to predict and analyze the structural and electronic properties of D-Arginine methyl ester hydrochloride. These theoretical studies provide valuable insights into the molecule's behavior at an atomic level.

Conformation and Conformational Analysis

Conformational analysis of arginine and its derivatives has been a subject of theoretical investigation to understand their flexibility and preferred spatial arrangements. While specific studies focusing exclusively on D-Arginine methyl ester hydrochloride are not prevalent, general conformational analyses of the arginine side chain and backbone are informative. The rotation around the various single bonds in the arginine side chain (χ1, χ2, χ3, χ4, and χ5) leads to a multitude of possible conformers.

Structure-Activity Relationship (SAR) Derivation

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For D-Arginine methyl ester hydrochloride, SAR studies would explore how modifications to its structure affect its interactions with biological targets. Key structural features of D-Arginine methyl ester hydrochloride that would be relevant in SAR studies include:

The stereochemistry of the α-carbon: The D-configuration is a critical determinant of its biological recognition and activity compared to the naturally occurring L-arginine.

The guanidinium (B1211019) group: This perennially protonated group is crucial for forming strong electrostatic interactions and hydrogen bonds with biological receptors.

The methyl ester group: Esterification of the carboxylic acid modifies the charge and lipophilicity of the molecule, which can affect its transport across cell membranes and its interaction with binding sites.

While specific SAR studies for D-Arginine methyl ester hydrochloride are not extensively reported, research on related arginine analogs provides a framework for understanding its potential biological activities. For instance, modifications to the guanidinium group or the length of the side chain in other arginine derivatives have been shown to significantly impact their activity as enzyme inhibitors or receptor ligands.

Future Directions and Emerging Research Avenues

Development of Novel D-Arginine Methyl Ester Derivatives with Enhanced Specificity

The development of new therapeutic agents often hinges on the ability to design molecules that interact with specific biological targets. D-arginine methyl ester hydrochloride serves as a foundational scaffold for the synthesis of novel derivatives with tailored properties. The inherent stability of the D-amino acid configuration in the presence of proteases makes it an attractive starting point for creating enzyme inhibitors with prolonged activity.

Future research in this area is likely to focus on:

Modification of the Guanidinium (B1211019) Group: The guanidinium side chain is crucial for many biological interactions. Chemical modifications to this group could alter the binding affinity and selectivity for various enzymes. Strategies may include acylation, alkylation, or the introduction of different functional groups to fine-tune interactions with the active sites of target enzymes. nih.gov

Synthesis of Peptidomimetics: Incorporating D-arginine methyl ester into non-peptide scaffolds can lead to the development of small molecule drugs that mimic the biological activity of larger peptides but with improved oral bioavailability and metabolic stability.

Lipophilic Modifications: Increasing the lipophilicity of D-arginine methyl ester derivatives can enhance their ability to cross cellular membranes. nih.gov This could be achieved by attaching lipophilic alkoxycarbonyl groups to the guanidine (B92328) moiety, potentially creating prodrugs that are activated by intracellular enzymes. mdpi.comresearchgate.net

| Derivative Class | Potential Advantage | Research Focus |

| Guanidinium-modified analogs | Enhanced binding specificity | Targeting enzyme active sites |

| Peptidomimetics | Improved pharmacokinetic properties | Development of orally active drugs |

| Lipophilic prodrugs | Increased cell permeability | Targeted intracellular delivery |

Integration into Advanced Peptide and Protein Engineering

The incorporation of unnatural amino acids into peptides and proteins is a powerful tool for enhancing their therapeutic potential and for studying their structure and function. D-arginine methyl ester hydrochloride can be utilized as a building block in solid-phase peptide synthesis to create novel peptides with unique properties. mdpi.commasterorganicchemistry.com

Key research avenues include:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which can significantly extend their half-life in vivo. The integration of D-arginine methyl ester can therefore lead to the development of more robust peptide-based therapeutics.

Modulation of Receptor Binding: The stereochemistry of an amino acid can have a profound impact on its interaction with chiral receptors. Substituting L-arginine with D-arginine methyl ester in a peptide sequence can alter its binding affinity and selectivity for specific receptors, potentially leading to the discovery of novel agonists or antagonists.

Probing Protein Structure and Function: The introduction of D-arginine methyl ester can serve as a conformational constraint, helping researchers to understand the relationship between peptide structure and biological activity.

A novel peptide labeling strategy involves the modification of peptides at their C-terminus and at the carboxyl groups of aspartic and glutamic acid with arginine methyl ester. This technique aims to improve peptide fragmentation in mass spectrometry, aiding in de novo protein sequencing. researcher.life

Innovative Applications in Biochemical Assay Development

D-arginine methyl ester hydrochloride and its derivatives are valuable tools for the development of innovative biochemical assays, particularly for studying enzymes that recognize arginine.

Emerging applications in this area include:

Enzyme Inhibitor Screening: Derivatives of D-arginine can be used to develop high-throughput screening assays to identify novel inhibitors of enzymes such as nitric oxide synthases (NOS), protein arginine methyltransferases (PRMTs), and protein arginine deiminases (PADs). nih.govnih.govmdpi.com For instance, assays can measure the displacement of a fluorescently labeled D-arginine derivative from the active site of an enzyme.

Substrate Specificity Studies: By systematically modifying the structure of D-arginine methyl ester and observing how these changes affect enzyme activity, researchers can gain insights into the substrate specificity of arginine-metabolizing enzymes.

Development of Activity-Based Probes: D-arginine methyl ester can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes that covalently bind to the active site of specific enzymes. nih.govscispace.com These probes can be used to visualize and quantify enzyme activity in complex biological samples.

| Assay Type | Application of D-Arginine Methyl Ester Derivative | Information Gained |

| Competitive Binding Assay | As a labeled competitor for the natural substrate | Inhibitor potency (IC50) |

| Enzyme Kinetics Assay | As a substrate or inhibitor | Substrate specificity and kinetic parameters |

| Activity-Based Probing | As a scaffold for a reactive probe | Enzyme localization and activity levels |

Exploration of Additional Biochemical Targets and Pathways

While the primary focus of arginine derivative research has been on well-established targets like NOS, there is a growing interest in exploring other potential biochemical targets and pathways that may be modulated by D-arginine methyl ester hydrochloride. The D-amino acid metabolic pathway is a key area of investigation.

Future research will likely delve into:

D-Amino Acid Oxidase (DAAO) Interactions: DAAO is an enzyme that metabolizes D-amino acids. Understanding the interaction of D-arginine methyl ester with DAAO could reveal novel regulatory roles and potential therapeutic applications.

Impact on Arginine Methylation: Arginine methylation is a critical post-translational modification that regulates numerous cellular processes. acs.orgnih.govcreative-proteomics.com While PRMTs are known to act on L-arginine, investigating whether D-arginine derivatives can modulate the activity of these enzymes or the stability of methylated proteins could open up new avenues for research in epigenetics and cell signaling.

Neurological and Immunological Pathways: D-arginine has been shown to have effects in neurological and immunological contexts. usask.camedchemexpress.com Further studies are needed to elucidate the specific molecular targets and pathways through which D-arginine methyl ester hydrochloride exerts these effects, potentially leading to new treatments for neurological disorders and inflammatory diseases. For example, some studies have shown that D-arginine can antagonize responses to norepinephrine (B1679862) in human subcutaneous arteries. medchemexpress.com

The exploration of these future directions holds the promise of unlocking the full therapeutic and scientific potential of D-arginine methyl ester hydrochloride and its derivatives.

Q & A

Q. Q1. What are the validated methods for synthesizing and purifying D-Arginine methyl ester hydrochloride, and how do enantiomeric impurities affect experimental outcomes?

Methodological Answer :

- Synthesis : The compound is typically synthesized via esterification of D-Arginine with methanol in the presence of hydrochloric acid. Enantiomeric purity is critical, as residual L-arginine methyl ester can confound studies involving nitric oxide synthase (NOS) inhibition .

- Purification : Reverse-phase HPLC with chiral stationary phases (e.g., undecyl L-leucine surfactants) is recommended to resolve D/L enantiomers. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) should confirm structural integrity .

- Data Contradiction : Contradictions in bioactivity studies may arise from undetected enantiomeric impurities. Validate purity using polarimetry (specific rotation: [α]D = +12.5° for D-enantiomer) .

Q. Q2. How should D-Arginine methyl ester hydrochloride be stored to ensure stability in aqueous solutions?

Methodological Answer :

- Stability : Hydrolyzes rapidly in water (t1/2 ~2–4 hours at pH 7.4, 25°C). For long-term storage, lyophilize and store at -20°C in anhydrous conditions .

- Experimental Use : Prepare fresh solutions in degassed buffers (e.g., phosphate-buffered saline) to minimize oxidative degradation. Monitor pH shifts during hydrolysis using inline probes .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for investigating D-Arginine methyl ester hydrochloride as a negative control in nitric oxide (NO) pathway studies?

Methodological Answer :

-

Control Selection : Use D-Arginine methyl ester hydrochloride alongside L-arginine methyl ester (e.g., L-NAME) to compare stereospecific NOS inhibition. In rat models, administer intravenously (1–10 mg/kg) to assess vascular reactivity .

-

Data Analysis : Measure NO metabolites (nitrite/nitrate via Griess assay) and cyclic GMP levels. Contradictory results may arise from off-target effects (e.g., cholinergic modulation); include rescue experiments with excess L-arginine .

-

Table : Comparison of NOS Inhibitors

Inhibitor IC50 (μM) Selectivity Reference L-NAME 1.2 Non-selective D-Arginine methyl ester >100 No activity

Q. Q4. How can researchers resolve contradictory data on the off-target effects of D-Arginine methyl ester hydrochloride in neuronal studies?

Methodological Answer :

Q. Q5. What analytical techniques are recommended for quantifying D-Arginine methyl ester hydrochloride in biological matrices?

Methodological Answer :

- Sample Preparation : Deproteinize plasma/tissue homogenates with acetonitrile (3:1 v/v). Derivatize with dansyl chloride for enhanced UV detection .

- Quantification : Use LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Limit of detection (LOD): 5 nM .

- Data Validation : Cross-validate with isotopic internal standards (e.g., D7-D-Arginine methyl ester) to correct for matrix effects .

Methodological Best Practices

Q. Q6. How should researchers design dose-response studies to evaluate the safety margins of D-Arginine methyl ester hydrochloride in vivo?

Methodological Answer :

- Dose Range : Start with 0.1–100 mg/kg in rodent models. Monitor acute toxicity (e.g., respiratory depression, hypotension) .

- Endpoint Selection : Measure plasma half-life (t1/2 ~30 minutes) and renal clearance. Histopathological analysis of liver/kidney post-mortem is critical .

- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size justification (e.g., power analysis with α=0.05, β=0.2) .

Q. Q7. What strategies mitigate batch-to-batch variability in D-Arginine methyl ester hydrochloride for reproducible in vitro assays?

Methodological Answer :

- Quality Control : Require certificates of analysis (CoA) from suppliers detailing enantiomeric excess (>99%) and residual solvents (<0.1% methanol) .

- In-House Validation : Perform FT-IR spectroscopy to confirm HCl salt formation (peak at 2500 cm⁻¹ for NH stretching) .

- Data Normalization : Include batch-specific vehicle controls in each experiment to adjust for minor variability .

Data Interpretation and Reporting

Q. Q8. How should researchers address discrepancies between in vitro and in vivo efficacy data for D-Arginine methyl ester hydrochloride?

Methodological Answer :

- Pharmacokinetic Factors : In vivo metabolism (e.g., esterase-mediated hydrolysis) reduces bioavailability. Use stable analogs (e.g., tert-butyl esters) for comparative studies .

- Tissue Penetration : Assess blood-brain barrier permeability via in situ perfusion models if studying CNS effects .

- Reporting Standards : Adhere to ARRIVE guidelines for animal studies and MIAME standards for omics data .

Future Research Directions

Q. Q9. What understudied applications of D-Arginine methyl ester hydrochloride warrant further investigation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.